![molecular formula C13H17NO4S B3827954 N-allyl-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B3827954.png)
N-allyl-N-[(4-methylphenyl)sulfonyl]alanine
Overview
Description
N-allyl-N-[(4-methylphenyl)sulfonyl]alanine, also known as AMSA, is a chemical compound that has been extensively studied for its potential use in scientific research. AMSA is a derivative of the naturally occurring amino acid alanine, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of N-allyl-N-[(4-methylphenyl)sulfonyl]alanine involves its interaction with the active site of carbonic anhydrase, where it acts as a competitive inhibitor. This means that it binds to the enzyme in the same location as its natural substrate, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
N-allyl-N-[(4-methylphenyl)sulfonyl]alanine has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of protein structure and function, and the potential for use in drug design. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research in these areas.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-allyl-N-[(4-methylphenyl)sulfonyl]alanine in lab experiments is its specificity for carbonic anhydrase, which allows researchers to study this enzyme in isolation. However, N-allyl-N-[(4-methylphenyl)sulfonyl]alanine also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on N-allyl-N-[(4-methylphenyl)sulfonyl]alanine, including studies of its effects on other enzymes and proteins, its potential use in drug design, and its potential applications in the treatment of inflammatory and tumor-related diseases. Further research is also needed to fully understand the biochemical and physiological effects of N-allyl-N-[(4-methylphenyl)sulfonyl]alanine and to develop new methods for its synthesis and purification.
Scientific Research Applications
N-allyl-N-[(4-methylphenyl)sulfonyl]alanine has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein structure and function, and drug design. It has been found to be particularly useful in studies of the enzyme carbonic anhydrase, which plays a critical role in a variety of physiological processes.
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-4-9-14(11(3)13(15)16)19(17,18)12-7-5-10(2)6-8-12/h4-8,11H,1,9H2,2-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRDFREWCCFPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.